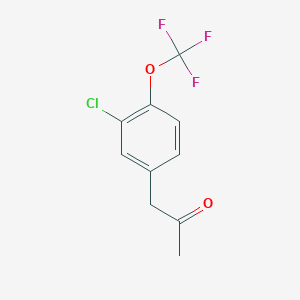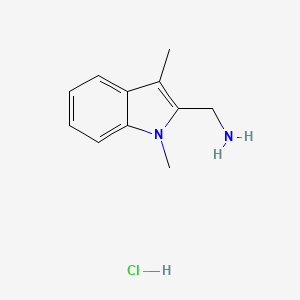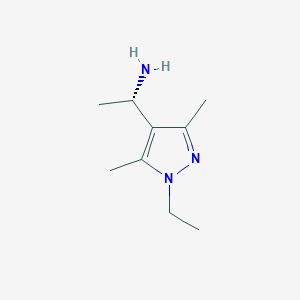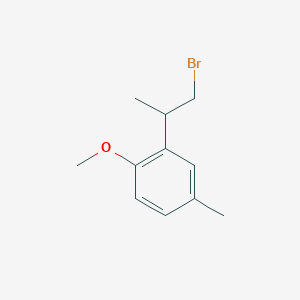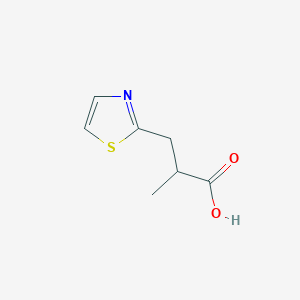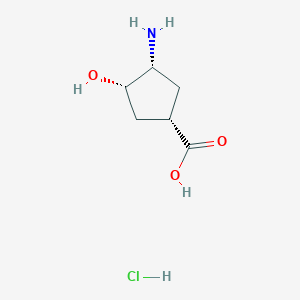
Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-chloro-3-fluorophenyl)-2-oxopropanoate.
Reduction: 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-3-bromophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-3-methylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3 |
Clé InChI |
KGSSVLWOTYVPCJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C(=CC=C1)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


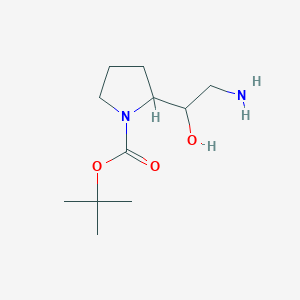
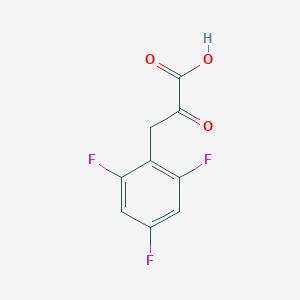
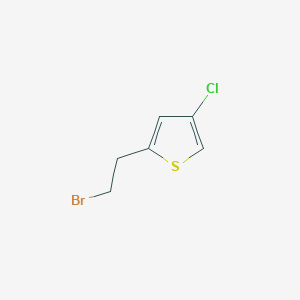

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
